A Comprehensive Technical Guide to the Structural Analysis and Characterization of 2-(7-Amino-1H-indol-1-yl)acetic acid
A Comprehensive Technical Guide to the Structural Analysis and Characterization of 2-(7-Amino-1H-indol-1-yl)acetic acid
Abstract
This technical guide provides a comprehensive, multi-technique framework for the definitive structural analysis and characterization of 2-(7-Amino-1H-indol-1-yl)acetic acid, a novel indole derivative of interest in pharmaceutical and life sciences research. Recognizing the compound's dual functionality, incorporating both a reactive primary amine on the indole core and a carboxylic acid moiety, this document outlines a systematic workflow. The approach moves from initial purity assessment to unambiguous structural elucidation. We detail field-proven protocols for High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind each experimental choice is explained, ensuring a self-validating system of analysis for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The molecule 2-(7-Amino-1H-indol-1-yl)acetic acid belongs to the indole class of compounds, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs.[1] The addition of an amino group at the 7-position and an acetic acid side chain at the N1-position creates a molecule with significant potential for further functionalization and as a building block in drug discovery.
The workflow is designed to be sequential and logical. Each step provides a piece of the structural puzzle, with later, more complex analyses confirming and refining the data from earlier, simpler tests.
Figure 1: Integrated workflow for the characterization of 2-(7-Amino-1H-indol-1-yl)acetic acid.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Before any structural work is undertaken, the purity of the analyte must be established. HPLC is the industry-standard technique for this purpose due to its high resolving power, sensitivity, and reproducibility.[4][5] A reversed-phase method is the logical starting point for an indole derivative, as these compounds typically possess sufficient hydrophobicity to be retained on a C18 column.
Protocol 2.1: Reversed-Phase HPLC Purity Analysis
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at 220 nm, 254 nm, and 280 nm (indole chromophore region).
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Dilute to a working concentration of 0.1 mg/mL for analysis.
-
-
Gradient Elution Method:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B.
-
17-20 min: Hold at 95% B.
-
20-21 min: Return to 5% B.
-
21-25 min: Hold at 5% B for re-equilibration.
-
-
Data Analysis:
-
Integrate all peaks detected at 220 nm (for general impurities) and 280 nm (for indole-related impurities).
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for subsequent characterization.
-
Trustworthiness: This protocol is self-validating through the use of a gradient that covers a wide polarity range, ensuring that both early and late-eluting impurities are detected. Monitoring multiple wavelengths helps to identify impurities that may not absorb strongly at the primary wavelength.[3][6]
Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Once purity is confirmed, the next critical step is to verify the elemental composition. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[7] Electrospray ionization (ESI) is the preferred technique for polar molecules like the target compound.[7]
The expected molecular formula is C₁₀H₁₀N₂O₂. Its monoisotopic mass is calculated as 190.0742 Da.
Protocol 3.1: LC-HRMS Analysis
-
Instrumentation: An LC system (as described in Protocol 2.1) coupled to an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: ESI, operated in both positive and negative modes to maximize information.
-
Positive Mode (ESI+): Expect to observe the protonated molecule [M+H]⁺ at m/z 191.0815.
-
Negative Mode (ESI-): Expect to observe the deprotonated molecule [M-H]⁻ at m/z 189.0670.
-
-
Mass Analyzer Settings:
-
Resolution: Set to >60,000 FWHM to ensure high mass accuracy.
-
Scan Range: 50-500 m/z.
-
Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard.
-
-
Data Analysis:
-
Extract the exact mass of the primary ion from the chromatogram.
-
Use the instrument's software to calculate the molecular formula based on the measured mass. The mass error should be less than 5 ppm to confidently confirm the formula C₁₀H₁₀N₂O₂.
-
Fragmentation Analysis (MS/MS): Tandem MS (MS/MS) can provide valuable structural clues. The most likely fragmentation pathway involves the loss of the acetic acid side chain.[8][9]
-
Expected Fragment (ESI+): Collision-induced dissociation (CID) of the parent ion (m/z 191.0815) would likely result in a prominent fragment at m/z 133.0760, corresponding to the 7-aminoindole cation following the neutral loss of carboxymethyl radical and subsequent rearrangement.
Functional Group Identification: FTIR Spectroscopy
Expertise & Rationale: FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[10] For this molecule, we expect to see clear signals for the amine N-H, carboxylic acid O-H, carbonyl C=O, and aromatic C-H and C=C bonds.
Protocol 4.1: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and annotate the key absorption bands.
| Functional Group | Bond | Expected Frequency (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, strong |
| Primary Amine | N-H stretch | 3300-3500 | Two sharp-to-medium bands[11][12] |
| Indole | N-H stretch | ~3400 (if not N-substituted) | Absent, as N1 is substituted |
| Alkyl C-H | C-H stretch | 2850-3000 | Medium |
| Aromatic C-H | C-H stretch | 3000-3100 | Medium-Weak |
| Carbonyl | C=O stretch | 1700-1730 | Strong, sharp[12][13] |
| Primary Amine | N-H bend | 1580-1650 | Medium |
| Aromatic Ring | C=C stretch | 1450-1600 | Multiple medium-to-weak bands |
| Aromatic Ring | C-H out-of-plane bend | 700-900 | Strong bands indicative of substitution pattern |
| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |
Table 1: Predicted FTIR Absorption Frequencies for 2-(7-Amino-1H-indol-1-yl)acetic acid.
Definitive Structural Elucidation: NMR Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[14][15] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon and confirm the connectivity and substitution pattern.[10][16]
Protocol 5.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent such as DMSO-d₆. DMSO is an excellent choice as it will solubilize the polar compound and allow for the observation of exchangeable protons (NH₂ and COOH). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Run:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.
-
¹³C{¹H} NMR: Provides information on the number of different types of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, crucial for identifying connectivity across quaternary carbons and heteroatoms.
-
Predicted NMR Spectral Data (in DMSO-d₆)
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| -COOH | ~12-13 (s, br) | ~171 | CH₂ → COOH |
| -CH₂- | ~4.8-5.0 (s) | ~48 | CH₂ → C2, C7a, COOH |
| H-2 | ~7.2 (d, J≈3) | ~125 | H-2 → C3, C7a, CH₂ |
| H-3 | ~6.4 (d, J≈3) | ~101 | H-3 → C2, C3a, C4 |
| H-4 | ~6.8 (t, J≈7.5) | ~120 | H-4 → C3, C5, C6, C7a |
| H-5 | ~6.2 (d, J≈7.5) | ~108 | H-5 → C4, C6, C7 |
| H-6 | ~6.6 (d, J≈7.5) | ~115 | H-6 → C4, C5, C7, C7a |
| C-7 | - | ~140 | H-5, H-6 → C7 |
| -NH₂ | ~5.0 (s, br) | - | - |
| C-3a | - | ~128 | H-2, H-3, H-4 → C3a |
| C-7a | - | ~130 | H-2, H-4, H-6 → C7a |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations. Note: These are estimations based on general indole chemistry and substituent effects. Actual values may vary.[17][18]
Causality of Assignments:
-
The CH₂ protons are expected to be a singlet and downfield due to the adjacent nitrogen and carbonyl group. HMBC correlations from these protons to the indole ring (C2, C7a) and the carbonyl carbon will confirm the N-alkylation site.
-
The indole H-2 and H-3 protons will appear as doublets coupled to each other (a key COSY cross-peak).
-
The aromatic protons H-4, H-5, and H-6 will form a three-spin system. Their specific pattern and COSY correlations will confirm the 7-amino substitution pattern. H-5 will be significantly upfield due to the ortho-directing effect of the amino group.
-
The exchangeable protons (COOH and NH₂) will appear as broad singlets that can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. moravek.com [moravek.com]
- 3. njlabs.com [njlabs.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Structure elucidation and NMR assignments of two unusual monoterpene indole alkaloids from Psychotria stachyoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eng.uc.edu [eng.uc.edu]
- 14. magritek.com [magritek.com]
- 15. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]
- 16. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
